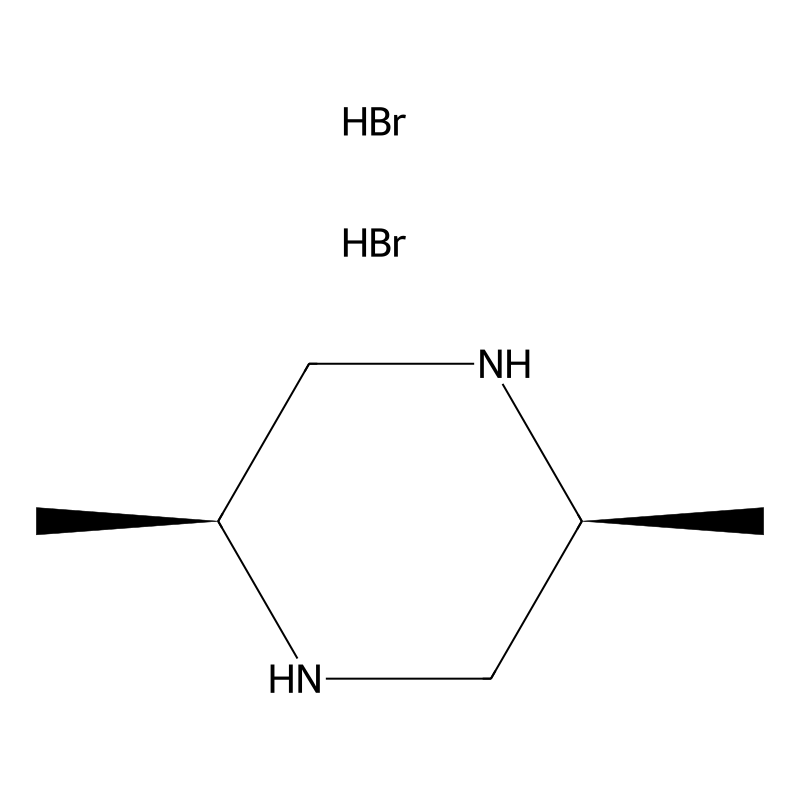(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Ion Channel Modulation
(2S,5S)-2,5-Dimethylpiperazine possesses a bicyclic structure similar to known ion channel modulators. PubChem, (2S,5S)-2,5-Dimethylpiperazine dihydrobromide: ) Research suggests that this class of compounds can interact with various ion channels in the nervous system, potentially impacting processes like neurotransmission and neuronal excitability. Further studies are needed to determine if (2S,5S)-2,5-dimethylpiperazine dihydrobromide exhibits similar properties.
Organic Synthesis
The core piperazine structure is a prevalent scaffold in drug discovery. ScienceDirect, The role of piperazine derivatives in medicinal chemistry: a review: Due to its functional groups, (2S,5S)-2,5-dimethylpiperazine dihydrobromide could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Asymmetric Catalysis
Chiral piperazine derivatives have been explored as catalysts in asymmetric reactions. Wiley Online Library, Enantioselective Hydrogenation of Activated Imines and Enamines by Chiral Brønsted Acid-Base Catalysis: The two stereocenters (2S,5S) in (2S,5S)-2,5-dimethylpiperazine dihydrobromide might enable it to act as a catalyst in reactions where a specific spatial arrangement of molecules is crucial for the product's formation.
(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a piperazine derivative characterized by the presence of two methyl groups at the 2 and 5 positions of the piperazine ring. Its molecular formula is C6H16Br2N2, and it has a molecular weight of approximately 276.01 g/mol . The compound exists as a dihydrobromide salt, which enhances its solubility in water and makes it suitable for various applications in research and industry.
- Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form quaternary ammonium salts.
- Acylation: The amine groups can be acylated to produce amides.
- Substitution Reactions: The bromide ions can be replaced with other nucleophiles in nucleophilic substitution reactions.
These reactions are fundamental in synthetic organic chemistry for creating more complex molecules.
Research indicates that (2S,5S)-2,5-dimethylpiperazine dihydrobromide exhibits various biological activities. It has been studied for its potential effects on:
- Neurotransmitter Receptors: This compound may interact with certain neurotransmitter systems, potentially influencing mood and cognition.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
- Pharmacological
The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide typically involves:
- Starting Materials: The synthesis often begins with readily available piperazine derivatives.
- Methylation: Methyl groups are introduced at the 2 and 5 positions via methylating agents such as methyl iodide or dimethyl sulfate.
- Bromination: The resulting product is treated with hydrobromic acid to form the dihydrobromide salt.
This multi-step synthesis allows for the efficient production of the compound while maintaining high stereochemical specificity.
(2S,5S)-2,5-dimethylpiperazine dihydrobromide finds applications in various fields:
- Pharmaceutical Research: It serves as an intermediate in synthesizing pharmaceutical compounds.
- Chemical Synthesis: Used as a building block for more complex organic molecules.
- Biological Studies: Employed in research focusing on neurotransmitter systems and their pharmacological implications .
Studies on the interactions of (2S,5S)-2,5-dimethylpiperazine dihydrobromide with biological systems have shown:
- Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors provide insights into its potential psychoactive effects.
- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity depending on the context of use.
These studies are crucial for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with (2S,5S)-2,5-dimethylpiperazine dihydrobromide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpiperazine | Methyl group at one nitrogen atom | Simpler structure; less steric hindrance |
| 1,4-Dimethylpiperazine | Two methyl groups at different positions | More flexible structure; different biological activity |
| 2-Methylpiperazine | Methyl group at the second position | Less sterically hindered; different reactivity |
The uniqueness of (2S,5S)-2,5-dimethylpiperazine dihydrobromide lies in its specific stereochemistry and dual methyl substitution, which may contribute to distinct biological properties compared to these similar compounds.








